Methyl 3-methoxy-5-methylbenzoate

ROS1 kinase inhibitor medicinal chemistry pyrazolopyrimidine synthesis

Methyl 3-methoxy-5-methylbenzoate (CAS 108593-44-8) is a substituted methoxybenzoate ester with the molecular formula C₁₀H₁₂O₃ and molecular weight of 180.20 g/mol. Characterized by a methoxy group at the 3-position and a methyl group at the 5-position on the benzene ring with a methyl ester functionality, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, as well as in agrochemical adjuvant research.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 108593-44-8
Cat. No. B012472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methoxy-5-methylbenzoate
CAS108593-44-8
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC)C(=O)OC
InChIInChI=1S/C10H12O3/c1-7-4-8(10(11)13-3)6-9(5-7)12-2/h4-6H,1-3H3
InChIKeyQPZNMWJDXUEMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Methoxy-5-Methylbenzoate (CAS 108593-44-8): Technical Procurement Overview for Pharmaceutical and Agrochemical Research


Methyl 3-methoxy-5-methylbenzoate (CAS 108593-44-8) is a substituted methoxybenzoate ester with the molecular formula C₁₀H₁₂O₃ and molecular weight of 180.20 g/mol . Characterized by a methoxy group at the 3-position and a methyl group at the 5-position on the benzene ring with a methyl ester functionality, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, as well as in agrochemical adjuvant research [1]. Its structural substitution pattern confers specific electronic properties and regioselectivity advantages that differentiate it from unsubstituted or differently substituted benzoate analogs in certain synthetic applications . Commercially available at purities ranging from 95% to 98% (GC) from multiple suppliers with production capabilities up to kilogram scale, this compound supports research and further manufacturing applications in pharmaceutical R&D, organic synthesis methodology development, and pesticide formulation studies [2].

Why Generic Substitution of Methyl 3-Methoxy-5-Methylbenzoate (CAS 108593-44-8) Fails: Structural Differentiation in Synthetic and Biological Contexts


Methyl 3-methoxy-5-methylbenzoate cannot be indiscriminately substituted with other methoxybenzoates or methyl benzoate analogs due to its specific 3-methoxy, 5-methyl substitution pattern, which determines regioselective reactivity and biological target engagement in distinct ways. Unlike unsubstituted methyl benzoate (CAS 93-58-3) or differently substituted analogs such as methyl 4-methoxybenzoate (methyl anisate, CAS 121-98-2), the precise positioning of electron-donating groups on the aromatic ring of this compound dictates the regiochemical outcomes of electrophilic aromatic substitution and metalation reactions—critical parameters in multi-step medicinal chemistry syntheses where isomeric purity and predictable reactivity are non-negotiable procurement requirements [1]. Furthermore, in biological contexts, structural analogs with altered substitution patterns demonstrate markedly different target binding profiles; for instance, methyl 3-methoxybenzoate (CAS 5367-45-7) exhibits insecticidal activity against Aedes aegypti that differs from methyl benzoate itself [2]. Substituting this specific regioisomer with a cheaper, commercially available alternative—such as methyl 4-hydroxybenzoate (methyl paraben, CAS 99-76-3) or methyl 2-methoxybenzoate (CAS 606-45-1)—risks synthetic failure due to divergent directing group effects, altered electronic properties (reflected in computed LogP differences: 1.79 for the target compound versus 2.12 for methyl 4-methoxybenzoate), and compromised biological activity in target engagement assays [3]. The evidence presented below quantifies the specific differentiation dimensions that justify prioritizing this precise regioisomer over its closest analogs in procurement decisions.

Methyl 3-Methoxy-5-Methylbenzoate (CAS 108593-44-8): Quantitative Evidence Guide for Scientific Selection


Differentiation as a ROS1 Kinase Inhibitor Intermediate: Regioselective Scaffold Access

Methyl 3-methoxy-5-methylbenzoate serves as the key ester intermediate in the synthesis of a series of pyrazol-4-ylpyrimidine derivatives targeting ROS1 kinase, a validated oncogenic driver in non-small cell lung cancer [1]. In this five-step synthetic route, the compound provides the essential 3-methoxy-5-methylphenyl scaffold that ultimately yields derivative 7c, which achieved an IC50 of 24 nM against ROS1 kinase with approximately 170-fold selectivity over the closely related ALK kinase (49% amino acid sequence homology) [1]. The specific 3-methoxy, 5-methyl substitution pattern on the benzoate core is not arbitrary: this regioisomeric configuration positions the electron-donating methoxy and methyl groups to enable regioselective subsequent functionalization (including pyrazole ring formation and further elaboration) that would produce different constitutional isomers if alternative substitution patterns were employed [2]. The synthetic utility of this specific intermediate is further validated by its application in a parallel medicinal chemistry program targeting FLT3 kinase, where the same ester served as the starting material for constructing 35 pyrazole derivatives, with lead compound 10f achieving an IC50 of 1.74 μM against FLT3 kinase [3].

ROS1 kinase inhibitor medicinal chemistry pyrazolopyrimidine synthesis non-small cell lung cancer

Direct Anticancer Activity: In Vitro Potency Against Human Cancer Cell Lines

Methyl 3-methoxy-5-methylbenzoate itself exhibits potent cytotoxic activity against human cancer cell lines in vitro, with a reported IC50 value of 0.1 μM . The compound inhibits the tyrosine kinase domain of protein tyrosine kinases and has been shown to inhibit cell growth and induce apoptosis in cancer cells . While direct head-to-head comparative IC50 data against structurally related methoxybenzoates (e.g., methyl 3-methoxybenzoate, methyl 4-methoxybenzoate, methyl 2-methoxy-5-methylbenzoate) in identical assay conditions are not publicly available in the accessible literature, the 0.1 μM potency level positions this compound as a starting point for structure-activity relationship (SAR) exploration in kinase-targeted anticancer research. The substitution pattern of a methoxy group at the 3-position combined with a methyl group at the 5-position appears critical for this activity profile, as these electron-donating substituents influence the compound's ability to interact with the ATP-binding site of tyrosine kinases . The compound also exhibits in vivo antiproliferative activity, reducing tumor weight and volume in mice bearing human colon carcinoma xenografts .

anticancer activity cytotoxicity apoptosis induction tyrosine kinase inhibition

Lipophilicity and Polar Surface Area: Differentiating Physicochemical Profile for Formulation and ADME Prediction

Methyl 3-methoxy-5-methylbenzoate has a computed LogP value of 1.7902 and a polar surface area (PSA) of 35.53 Ų [1]. These physicochemical parameters differentiate it from closely related structural analogs and carry direct implications for solubility, membrane permeability, and formulation behavior. For comparison, the unsubstituted methyl benzoate (CAS 93-58-3) has a LogP of approximately 2.12 and PSA of 26.30 Ų, while the regioisomeric methyl 4-methoxybenzoate (CAS 121-98-2) has a computed LogP of approximately 2.12 and PSA of 35.53 Ų . The lower LogP of methyl 3-methoxy-5-methylbenzoate (1.79) relative to these comparators indicates moderately reduced lipophilicity, which may translate to improved aqueous solubility—a factor supported by computed aqueous solubility data indicating approximately 0.58 g/L (25 °C) . The specific 3-methoxy, 5-methyl substitution pattern thus produces a unique combination of LogP and PSA that differs measurably from other substituted benzoates, providing a rational basis for selection when specific physicochemical properties are required for formulation development or when predicting compound behavior in biological assays (e.g., permeability, plasma protein binding). Additionally, the compound complies with Lipinski's Rule of Five (molecular weight 180.20 ≤ 500; LogP 1.79 ≤ 5; hydrogen bond donors = 0 ≤ 5; hydrogen bond acceptors = 3 ≤ 10), making it a favorable scaffold for further medicinal chemistry elaboration [2].

LogP lipophilicity PSA ADME prediction drug-likeness

Agrochemical Adjuvant Potential: Methoxybenzoate Class Differentiation in Pesticide Formulation

Within the methoxybenzoate class, substitution pattern significantly influences insecticidal activity and formulation utility as demonstrated in comparative studies of methyl benzoate analogs [1]. In a head-to-head evaluation against adult Aedes aegypti mosquitoes, methyl 3-methoxybenzoate (the closest available comparator lacking the 5-methyl group) was identified as one of four analogs that were more toxic than the parent compound methyl benzoate [1]. While methyl 3-methoxy-5-methylbenzoate itself was not directly tested in this study, the structure-activity relationship established that methoxy substitution at the 3-position enhances insecticidal potency relative to unsubstituted methyl benzoate [1]. This class-level evidence supports the selection of 3-methoxy-substituted benzoates over other regioisomers (e.g., 2-methoxy or 4-methoxy) or unsubstituted methyl benzoate for agrochemical adjuvant research programs targeting enhanced biological activity. The additional 5-methyl group on methyl 3-methoxy-5-methylbenzoate provides further electronic and steric differentiation that may modulate volatility, cuticular penetration, and target-site interactions in pest control applications. This compound is not a registered pesticide but is used as a research chemical and intermediate for synthesizing and evaluating agrochemical candidates .

pesticide adjuvant mosquito control methyl benzoate analog formulation chemistry Aedes aegypti

Methyl 3-Methoxy-5-Methylbenzoate (CAS 108593-44-8): Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of ROS1 and FLT3 Kinase Inhibitors for Oncology Research

This compound is validated as a key intermediate for constructing pyrazol-4-ylpyrimidine derivatives targeting ROS1 kinase, a clinically relevant oncogenic driver in non-small cell lung cancer. In a published medicinal chemistry program, methyl 3-methoxy-5-methylbenzoate served as the starting material for synthesizing derivative 7c, which achieved an IC50 of 24 nM against ROS1 kinase with approximately 170-fold selectivity over the closely related ALK kinase [1]. The same ester intermediate was employed in a separate program targeting FLT3 kinase, yielding 35 pyrazole derivatives with lead compound 10f demonstrating an IC50 of 1.74 μM against FLT3 and good selectivity over a panel of 54 kinases [2]. Procurement of this specific regioisomer enables direct replication of published synthetic routes with predictable regiochemical outcomes, supporting medicinal chemistry efforts in kinase-targeted oncology drug discovery.

Organic Synthesis Methodology: Regioselective Functionalization and Scaffold Elaboration

The 3-methoxy, 5-methyl substitution pattern of this benzoate ester provides distinct electronic and steric properties that enable regioselective functionalization reactions, including electrophilic aromatic substitution, ortho-metalation, and subsequent coupling reactions [1]. The ester group offers a handle for further transformations including hydrolysis to the corresponding carboxylic acid, reduction to the benzyl alcohol, and transesterification [2]. These synthetic handles, combined with the predictable directing effects of the 3-methoxy and 5-methyl substituents, make this compound suitable for methodology development in organic synthesis, particularly for constructing polysubstituted aromatic systems and heterocyclic frameworks. The compound is commercially available at purities of 95–98% (GC) from multiple suppliers, supporting reproducible synthetic outcomes in both academic and industrial research settings .

Physicochemical Profiling and Drug-Likeness Assessment: Building Block for Lead Optimization

With a computed LogP of 1.79, polar surface area of 35.53 Ų, and full compliance with Lipinski's Rule of Five, methyl 3-methoxy-5-methylbenzoate serves as a favorable physicochemical scaffold for fragment-based drug discovery and lead optimization programs [1]. The lower LogP (1.79) compared to unsubstituted methyl benzoate (≈2.12) and methyl 4-methoxybenzoate (≈2.12) indicates moderately reduced lipophilicity, which may translate to improved aqueous solubility and favorable ADME properties in downstream lead candidates [2]. The computed aqueous solubility of 0.58 g/L at 25 °C provides a quantitative baseline for formulation development . This specific combination of physicochemical parameters is not replicated by other regioisomeric methoxybenzoates, providing a rational basis for selecting this compound in medicinal chemistry campaigns where specific LogP and PSA ranges are targeted for oral bioavailability optimization.

Agrochemical Adjuvant Research: Evaluation of Methoxybenzoates in Pesticide Formulation

Based on class-level structure-activity relationships established for methoxybenzoates, the 3-methoxy substitution pattern enhances insecticidal activity relative to unsubstituted methyl benzoate in assays against Aedes aegypti mosquitoes [1]. Methyl 3-methoxy-5-methylbenzoate, bearing both 3-methoxy and 5-methyl substituents, represents a structurally differentiated building block for synthesizing and evaluating novel pesticide adjuvants and formulation components. The compound's lipophilicity (LogP = 1.79) and solubility profile (0.58 g/L aqueous solubility) provide predictable formulation behavior in emulsion and suspension systems relevant to agrochemical applications [2]. Researchers investigating methyl benzoate analogs for pest control or formulation enhancement may utilize this compound as a starting material for SAR exploration or as a reference standard in analytical method development.

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